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molecular formula C23H30N6O3 B1530887 Desmethyl Carbodenafil CAS No. 147676-79-7

Desmethyl Carbodenafil

Cat. No. B1530887
M. Wt: 438.5 g/mol
InChI Key: RIFGMSHSTNMHMS-UHFFFAOYSA-N
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Patent
US05272147

Procedure details

A solution of 4-ethoxy-3-(1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-5-yl)benzoic acid (0.095 g, 0.00027 mol), 1-methylpiperazine (0.265 g, 0.00265 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.77 g, 0.0004 mol) and 1-hydroxybenzotriazole (0.054 g, 0.0004 mol) in dichloromethane (25 ) was stirred at room temperature for 18 hours. The reaction solution was washed with water (25 ml), dried (MgSO4) and evaporated under vacuum, and then the resulting residue crystallised from ethyl acetate-hexane to give the title compound as colourless crystals (0.03 g, 25%), m.p. 196°-197° C. Found C,63.12; H,6.81; N,18.96. C23H30N6O3 requires C,62.99; H,6.90; N,19.16%.
Name
4-ethoxy-3-(1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-5-yl)benzoic acid
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][C:5]=1[C:13]1[NH:14][CH2:15][C:16]2[N:21]([CH3:22])[N:20]=[C:19]([CH2:23][CH2:24][CH3:25])[C:17]=2[N:18]=1)[CH3:2].[CH3:26][N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1.Cl.CN(C)CCCN=C=NCC.[OH:45]N1C2C=CC=CC=2N=N1>ClCCl>[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([N:30]2[CH2:31][CH2:32][N:27]([CH3:26])[CH2:28][CH2:29]2)=[O:10])=[CH:6][C:5]=1[C:13]1[NH:14][C:15](=[O:45])[C:16]2[N:21]([CH3:22])[N:20]=[C:19]([CH2:23][CH2:24][CH3:25])[C:17]=2[N:18]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
4-ethoxy-3-(1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-5-yl)benzoic acid
Quantity
0.095 g
Type
reactant
Smiles
C(C)OC1=C(C=C(C(=O)O)C=C1)C=1NCC2=C(N1)C(=NN2C)CCC
Name
Quantity
0.265 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0.77 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.054 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution was washed with water (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue crystallised from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)C(=O)N1CCN(CC1)C)C=1NC(C2=C(N1)C(=NN2C)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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